

Investigating the Function of USP21 Using Chemical Probes: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	BAY-728	
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Abstract

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating a multitude of cellular processes, including signal transduction, gene expression, and protein degradation.[1] Its dysregulation has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target.[2][3] This technical guide provides a comprehensive overview of USP21 function and the application of chemical probes to elucidate its biological roles. We present detailed experimental protocols for key assays, quantitative data for the potent and selective USP21 inhibitor BAY-805, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in their investigation of this important enzyme.

Introduction to USP21

USP21 is a member of the ubiquitin-specific protease family, the largest subfamily of DUBs.[2] It antagonizes the process of ubiquitination by removing ubiquitin moieties from substrate proteins, thereby regulating their stability, activity, and localization.[1][2] USP21 is known to cleave various ubiquitin chain linkages, including K48- and K63-linked polyubiquitin chains, as well as monoubiquitin.[2] The enzyme is composed of a catalytic C-terminal domain and a disordered N-terminal region.[2] While predominantly cytoplasmic, USP21 can also be found in the nucleus, reflecting its diverse range of substrates in different cellular compartments.[2]

Functionally, USP21 is involved in several key signaling pathways:



- NF-κB Signaling: USP21 can negatively regulate TNFα-induced NF-κB activation by deubiquitinating and stabilizing Receptor-Interacting Protein 1 (RIP1).[2][4] However, other studies suggest a positive regulatory role by stabilizing IL-33, which promotes the transcription of the NF-κB subunit p65.[4]
- Wnt/β-catenin Signaling: USP21 enhances Wnt signaling by deubiquitinating and stabilizing the transcription factor TCF7, a key mediator of the pathway.[4][5][6] It is also presumed to be involved in the regulation of this pathway through its substrate FoxM1.[4]
- MAPK/ERK Signaling: In hepatocellular carcinoma, USP21 stabilizes MEK2, a kinase in the MAPK/ERK cascade, by removing K48-linked polyubiquitin chains, leading to sustained proliferation.[7] It also promotes the expression of MAPK1 (ERK2) by stabilizing the transcription factor GATA3.[4][7]
- Hippo Signaling: USP21 can regulate the Hippo pathway by controlling the stability of MARK kinases, which are upstream activators of the pathway.[8][9][10]

Given its significant role in these pathways, which are often dysregulated in cancer, USP21 has emerged as a promising target for therapeutic intervention.[3]

Chemical Probes for USP21

The development of potent and selective chemical probes is crucial for dissecting the cellular functions of enzymes like USP21. BAY-805 is the first-in-class, highly potent, and selective, non-covalent inhibitor of USP21.[1][11][12] It serves as a valuable tool for in vitro and cellular studies to probe the biology of USP21.[1][12]

Quantitative Data for USP21 Inhibitors

The following table summarizes the key quantitative data for the USP21 chemical probe BAY-805 and its less active enantiomer, **BAY-728**, which serves as a negative control.



Compo und	Target	Assay Type	IC50 (nM)	Kd (nM)	EC50 (nM)	Notes	Referen ce
BAY-805	hUSP21	HTRF	6	-	-	Potent inhibitor	[13]
hUSP21	Ub- Rhodami ne	2	-	-	Potent inhibitor	[13]	
hUSP21	SPR	-	2.2	-	High- affinity binding	[14]	•
Cellular	NF-ĸB Reporter Assay	-	-	17	Demonst rates cellular activity	[1][13]	
BAY-728	hUSP21	HTRF	12600	-	-	Less active enantiom er, negative control	[14]
hUSP21	Ub- Rhodami ne	16200	-	-	Less active enantiom er, negative control	[14]	
hUSP21	SPR	-	8686	-	Weaker binding affinity	[14]	-
Cellular	NF-ĸB Reporter Assay	-	-	>10000	No significan t cellular activity	[14]	



Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of USP21 using chemical probes.

In Vitro Deubiquitination (DUB) Assay

This assay measures the enzymatic activity of USP21 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

Materials:

- Recombinant human USP21 protein
- Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate
- DUB Assay Buffer (50 mM Tris-HCl pH 7.2, 50 mM MgCl2, 250 mM KCl, 10 mM DTT)[15]
- Test compounds (e.g., BAY-805) dissolved in DMSO
- 96-well black microplate
- Microplate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
 [16]

Procedure:

- Prepare serial dilutions of the test compound in DUB Assay Buffer.
- In a 96-well plate, add the test compound dilutions. Include a DMSO-only control.
- Add recombinant USP21 to each well to a final concentration of 100 pM 100 nM (optimal concentration should be determined empirically).[16]
- Pre-incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
 [15]
- Initiate the reaction by adding Ub-AMC to each well to a final concentration of 0.1-20 μM (a starting concentration of 500 nM is recommended).[16]



- Immediately begin monitoring the increase in fluorescence at 360 nm excitation and 460 nm emission over time (e.g., every 30 seconds for 30 minutes) at 37°C.[17]
- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
- Plot the reaction velocity against the compound concentration and fit the data to a doseresponse curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the engagement of a chemical probe with its target protein in a cellular context, based on ligand-induced thermal stabilization.[18][19][20]

Materials:

- HEK293T cells
- Complete culture medium (e.g., DMEM with 10% FBS)
- Test compound (e.g., BAY-805) and negative control (e.g., BAY-728) dissolved in DMSO
- Phosphate-buffered saline (PBS)
- PCR tubes or 384-well PCR plate
- Thermal cycler
- Lysis buffer (e.g., Passive Lysis Buffer)
- BCA protein assay kit
- SDS-PAGE gels and Western blotting reagents
- Primary antibody against USP21
- HRP-conjugated secondary antibody
- ECL detection reagent and imaging system



Procedure:

- Cell Treatment: Seed HEK293T cells and grow to 80-90% confluency. Treat cells with the
 test compound or DMSO (vehicle control) at the desired concentrations for 1 hour at 37°C.
 [14][18]
- Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
 [18][21] Include an unheated control.
- Cell Lysis: Lyse the cells by adding lysis buffer and incubating with gentle shaking.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]
- Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample using a BCA assay.
- Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-USP21 antibody.
- Data Analysis: Quantify the band intensities of soluble USP21 at each temperature. Plot the
 percentage of soluble USP21 against the temperature to generate a melting curve. A shift in
 the melting curve to a higher temperature in the presence of the compound indicates target
 engagement.

NF-κB Dual-Luciferase Reporter Assay

This cell-based assay measures the effect of USP21 inhibition on the NF-kB signaling pathway. Inhibition of USP21 leads to the accumulation of ubiquitinated RIP1, which activates the NF-kB pathway and drives the expression of a luciferase reporter gene.[1][11]

Materials:

- HEK293 cells
- NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)



- Control plasmid with a constitutively active promoter (e.g., TK promoter) driving Renilla luciferase expression
- · Transfection reagent
- Complete culture medium
- Test compound (e.g., BAY-805)
- TNF-α (optional, as a positive control for NF-κB activation)
- Dual-Glo® Luciferase Assay System
- 96-well white, clear-bottom microplate
- Luminometer

Procedure:

- Transfection: Co-transfect HEK293 cells with the NF-kB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Seed the transfected cells into a 96-well plate.
- Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound for 6 to 24 hours.[22] Include a DMSO control.
- Cell Lysis: Remove the medium and lyse the cells using Passive Lysis Buffer.[23]
- Luciferase Assay:
 - Add Luciferase Assay Reagent (firefly substrate) to each well and measure the firefly luminescence.[24]
 - Add Stop & Glo® Reagent (Renilla substrate) to each well and measure the Renilla luminescence.[22]
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value for NF-κB activation.



Proteomics-Based Substrate Identification

This approach aims to identify cellular substrates of USP21 by comparing the ubiquitination landscape of cells treated with a USP21 inhibitor versus control cells.

Materials:

- Cells of interest (e.g., HEK293)
- USP21 inhibitor (e.g., BAY-805)
- Lysis buffer containing protease and DUB inhibitors (except for the target DUB)
- Ubiquitin affinity matrix (e.g., Tandem Ubiquitin Binding Entities TUBEs)
- Mass spectrometer and associated reagents for quantitative proteomics (e.g., TMT labeling)

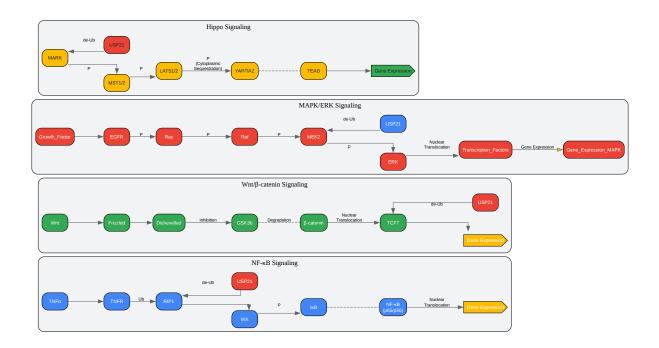
Procedure:

- Cell Treatment: Treat cells with the USP21 inhibitor or DMSO for a defined period (e.g., 6 hours) to induce changes in the ubiquitination of USP21 substrates.
- Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
- Ubiquitinated Peptide Enrichment: Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant of ubiquitin on tryptic peptides or by using ubiquitin affinity resins.
- Quantitative Mass Spectrometry: Label the peptides from the inhibitor-treated and control samples with different isotopic tags (e.g., TMT) and analyze them by LC-MS/MS.
- Data Analysis: Identify and quantify the relative abundance of ubiquitinated peptides between the two conditions. Proteins with significantly increased ubiquitination upon USP21 inhibition are considered putative substrates.

Visualizing USP21 in Cellular Processes Signaling Pathways



The following diagrams illustrate the role of USP21 in key signaling pathways.



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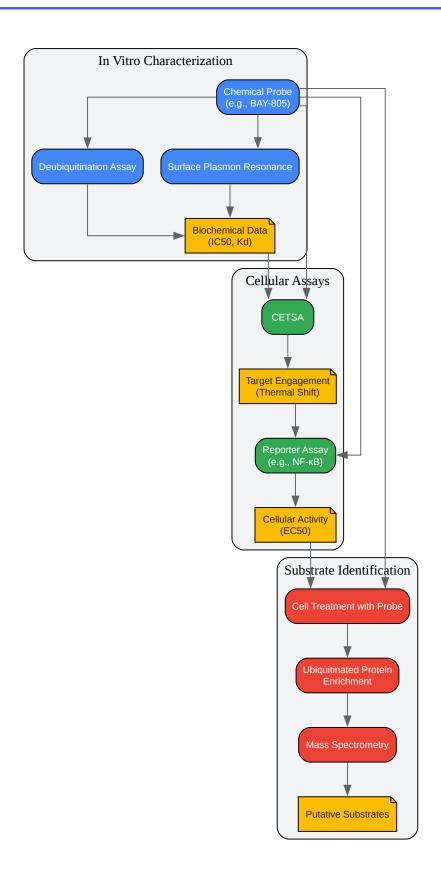


Caption: USP21 regulates key signaling pathways involved in cell fate.

Experimental Workflow

The following diagram outlines the general workflow for investigating USP21 function using a chemical probe.





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Caption: Workflow for investigating USP21 function with chemical probes.



Conclusion

USP21 is a multifaceted deubiquitinating enzyme with critical roles in various signaling pathways central to cellular homeostasis and disease. The development of potent and selective chemical probes, such as BAY-805, has provided invaluable tools for the detailed investigation of its biological functions. This guide has provided a comprehensive overview of USP21, its substrates, and its involvement in key signaling networks. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery, facilitating further exploration of USP21 as a potential therapeutic target. The continued application of these methodologies will undoubtedly deepen our understanding of the intricate regulatory mechanisms governed by USP21 and pave the way for novel therapeutic strategies.

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